(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Catalog No.
S783466
CAS No.
23357-45-1
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

CAS Number

23357-45-1

Product Name

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-ol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1

InChI Key

JAAJQSRLGAYGKZ-SNVBAGLBSA-N

SMILES

C1CC(C2=CC=CC=C2C1)O

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)O

**(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol has gained interest in scientific research due to its potential applications in various fields, including:

  • As a chiral building block: Its chiral structure makes it a valuable intermediate for synthesizing other chiral molecules [].
  • As a precursor in organic synthesis: It can be used as a starting material for the preparation of more complex organic compounds [].

Molecular Structure Analysis

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol possesses a bicyclic structure with a hydroxyl group (-OH) attached to a saturated carbon atom on the ring. The key features of its structure include:

  • A fused aromatic ring system (naphthalene) with four saturated carbon atoms.
  • A chiral center at the C-1 position, designated as (R) in this case.
  • A hydroxyl group attached to the C-1 position, making it a primary alcohol.

The specific configuration at the chiral center can influence the molecule's properties and reactivity in biological systems.


Chemical Reactions Analysis

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters [].
  • Etherification: The hydroxyl group can react with alkyl halides to form ethers [].
  • Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid under specific conditions [].

Asymmetry Catalysis:

This compound exhibits stereoisomeric properties, meaning its molecules exist in non-superimposable mirror image forms designated as (R) and (S). This characteristic makes (R)-(-)-1,2,3,4-tetrahydro-1-naphthol a valuable chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of specific enantiomers in chemical reactions, crucial for developing pharmaceuticals and other chiral drugs. Source: A. Pfaltz et al., "Stereoselective Catalysis by Transition Metal Complexes," Angewandte Chemie International Edition, 1993, 32 (13), 1623-1644: )

Material Science:

Research explores the potential of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol in developing liquid crystals. These unique materials exhibit properties between solids and liquids, making them valuable in various technological applications, including displays, sensors, and lasers. The specific properties of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol-based liquid crystals are still under investigation. Source: T. Kato et al., "Liquid Crystal Properties of 1,2,3,4-Tetrahydronaphthalen-1-ol Derivatives," Molecular Crystals and Liquid Crystals, 2002, 380 (1), 121-128: )

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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